

The Interaction of Afegostat Tartrate with N370S Mutant GCase: A Technical Guide

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Compound of Interest

Compound Name: Afegostat Tartrate

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Abstract

Gaucher disease, a lysosomal storage disorder, is primarily caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). The N370S mutation is the most prevalent among patients with type 1 Gaucher disease, resulting in a misfolded but catalytically competent enzyme that is prematurely degraded by the endoplasmic reticulum's quality control machinery. **Afegostat tartrate** (also known as isofagomine or AT2101), an iminosugar, was developed as a pharmacological chaperone to rescue the N370S mutant GCase. This technical guide provides an in-depth overview of the interaction between **Afegostat tartrate** and the N370S mutant GCase, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. Although Afegostat's clinical development was terminated due to insufficient efficacy in a Phase II trial, the study of its mechanism provides valuable insights into the potential of pharmacological chaperones for treating genetic diseases.^[1]

Introduction to Gaucher Disease and the N370S Mutation

Gaucher disease is an autosomal recessive disorder characterized by the accumulation of glucosylceramide in the lysosomes of macrophages, leading to a range of clinical manifestations including hepatosplenomegaly, skeletal abnormalities, and hematological

complications. The disease results from mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase).

The N370S mutation is a single nucleotide polymorphism that results in the substitution of asparagine for serine at position 370 of the GCase protein. This mutation does not directly impact the enzyme's active site but leads to protein misfolding and instability. Consequently, the N370S GCase is recognized by the endoplasmic reticulum (ER) quality control system and targeted for degradation through the ER-associated degradation (ERAD) pathway, preventing its proper trafficking to the lysosome. This results in reduced levels of functional GCase in the lysosome and the subsequent accumulation of its substrate, glucosylceramide.

Afegostat Tartrate as a Pharmacological Chaperone

Afegostat tartrate is a potent, competitive inhibitor of GCase.^[2] It was investigated as a pharmacological chaperone, a small molecule that can bind to and stabilize a misfolded mutant protein, facilitating its correct folding and subsequent trafficking to its proper cellular destination. The proposed mechanism of action for Afegostat is to bind to the N370S GCase in the neutral pH environment of the ER, stabilizing its conformation and allowing it to bypass the ER quality control machinery.^{[3][4]} Upon reaching the acidic environment of the lysosome, the lower pH and the high concentration of the natural substrate, glucosylceramide, are expected to facilitate the dissociation of Afegostat, allowing the rescued GCase to perform its catalytic function.

Quantitative Data on Afegostat-N370S GCase Interaction

The following tables summarize the key quantitative data from in vitro studies on the interaction of Afegostat with wild-type and N370S mutant GCase.

Table 1: Inhibition Constants of Afegostat (Isofagomine)

Enzyme	IC50 (nM)	Ki (nM)	pH of Assay	Reference
Wild-Type GCase	88 ± 9	~29	5.5	[2]
N370S Mutant GCase	115 ± 5	~38	5.5	[2]

Table 2: Effect of Afegostat (Isofagomine) on GCase Activity in N370S Fibroblasts

Afegostat Concentration (μM)	Fold Increase in GCase Activity (vs. Untreated)	Cell Type	Reference
6.25 - 50 (peak at optimal conc.)	~3.5-fold	Human N370S Fibroblasts	[2]
Indicated concentrations	~2.5-fold (concentration-dependent)	N370S Fibroblasts (DMN89.45)	[5]
25	2.5-fold	N370S/N370S Fibroblasts	[6]
30	3.0 ± 0.6-fold	N370S Fibroblasts	

Table 3: Effect of Afegostat (Isofagomine) on GCase Protein Levels in N370S Fibroblasts

Treatment	Fold Increase in GCase Protein (vs. Untreated)	Cell Type	Reference
Afegostat (optimal concentration)	1.4-fold	Human N370S Fibroblasts	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between Afegostat and N370S GCase.

GCase Activity Assay in Fibroblast Lysates

This protocol is adapted from established methods for measuring GCase activity using the fluorogenic substrate 4-methylumbelliferyl- β -D-glucopyranoside (4-MUG).^{[7][8][9]}

Materials:

- Gaucher patient-derived fibroblasts (N370S homozygous)
- Cell culture medium (e.g., DMEM with 10% FBS)
- **Afegostat Tartrate** (Isofagomine)
- Phosphate Buffered Saline (PBS), ice-cold
- Lysis Buffer: 0.25 M citrate-phosphate buffer (pH 5.2) with 0.1% Triton X-100
- 4-MUG Substrate Solution: 10 mM 4-MUG in lysis buffer
- Stop Solution: 0.2 M glycine-NaOH, pH 10.7
- 96-well black, flat-bottom plates
- Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
- BCA Protein Assay Kit

Procedure:

- **Cell Culture and Treatment:** Plate N370S fibroblasts in 6-well plates and culture until confluent. Treat cells with varying concentrations of **Afegostat Tartrate** for 5 days. Include an untreated control.
- **Cell Lysis:** Wash cells twice with ice-cold PBS. Add 200 μ L of Lysis Buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

- **Homogenization and Protein Quantification:** Sonicate the cell lysate briefly to ensure complete lysis. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.
- **Enzymatic Reaction:** In a 96-well black plate, add 10 µg of protein lysate to each well. Adjust the volume to 50 µL with Lysis Buffer. Add 50 µL of the 4-MUG Substrate Solution to each well to start the reaction.
- **Incubation:** Incubate the plate at 37°C for 1 hour, protected from light.
- **Stopping the Reaction:** Add 100 µL of Stop Solution to each well.
- **Fluorescence Measurement:** Read the fluorescence on a plate reader with excitation at 360 nm and emission at 460 nm.
- **Data Analysis:** Create a standard curve using 4-methylumbelliferone. Calculate the GCase activity as nmol of 4-MU released per hour per mg of protein.

Western Blot Analysis of GCase Protein Levels

This protocol outlines the steps for quantifying GCase protein levels in fibroblast lysates.[\[10\]](#)
[\[11\]](#)[\[12\]](#)

Materials:

- Treated and untreated fibroblast lysates (prepared as in 4.1)
- SDS-PAGE gels (e.g., 4-12% Bis-Tris)
- Running Buffer (e.g., MOPS or MES)
- Transfer Buffer
- PVDF or nitrocellulose membrane
- Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)

- Primary Antibody: Rabbit anti-GCase antibody
- Secondary Antibody: HRP-conjugated anti-rabbit IgG
- Loading Control Antibody: Mouse anti- β -actin or anti-GAPDH antibody
- HRP-conjugated anti-mouse IgG
- Chemiluminescent substrate (ECL)
- Imaging system (e.g., ChemiDoc)

Procedure:

- Sample Preparation: Mix 20-30 μ g of protein lysate with Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
- Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary anti-GCase antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

- Stripping and Reprobing: The membrane can be stripped and reprobed with a loading control antibody (e.g., β -actin) to normalize for protein loading.
- Densitometry Analysis: Quantify the band intensities using image analysis software.

Immunofluorescence for GCase Lysosomal Localization

This protocol describes the visualization of GCase colocalization with a lysosomal marker.^[7]
^[13]^[14]

Materials:

- N370S fibroblasts grown on glass coverslips
- **Afegostat Tartrate**
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 5% BSA in PBS
- Primary Antibodies: Rabbit anti-GCase and Mouse anti-LAMP1
- Secondary Antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Mounting medium
- Confocal microscope

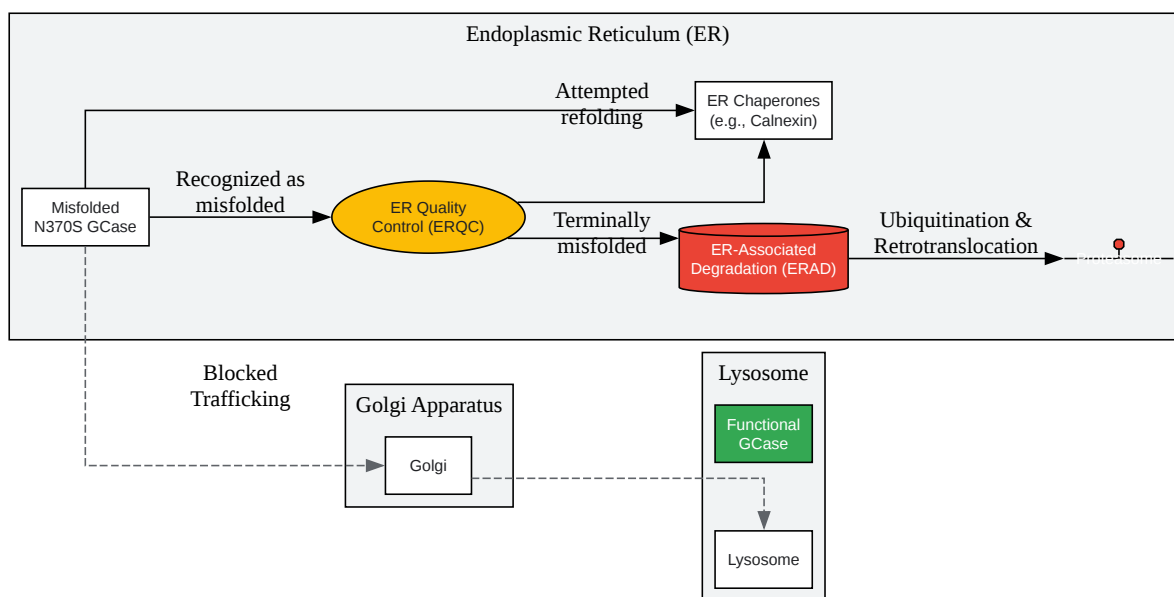
Procedure:

- Cell Culture and Treatment: Seed N370S fibroblasts on glass coverslips and treat with **Afegostat Tartrate** for 5 days.
- Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

- **Permeabilization:** Wash cells with PBS and permeabilize with Permeabilization Buffer for 10 minutes.
- **Blocking:** Wash cells with PBS and block with Blocking Buffer for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the coverslips with a mixture of the primary antibodies (anti-GCase and anti-LAMP1) diluted in Blocking Buffer overnight at 4°C.
- **Washing:** Wash the coverslips three times for 5 minutes each with PBS.
- **Secondary Antibody Incubation:** Incubate the coverslips with a mixture of the fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
- **Washing and Staining:** Wash the coverslips three times for 5 minutes each with PBS. Stain the nuclei with DAPI for 5 minutes.
- **Mounting and Imaging:** Wash the coverslips with PBS and mount them onto glass slides using mounting medium. Image the cells using a confocal microscope.
- **Colocalization Analysis:** Analyze the images using appropriate software to quantify the degree of colocalization between GCase (green) and LAMP1 (red) signals.

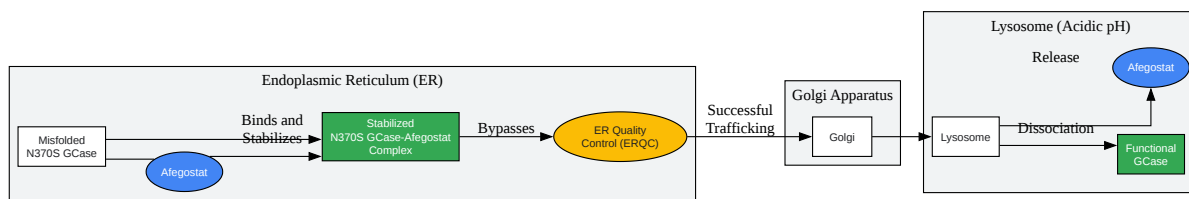
Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in the mechanism of action of Afegostat on the N370S mutant GCase.



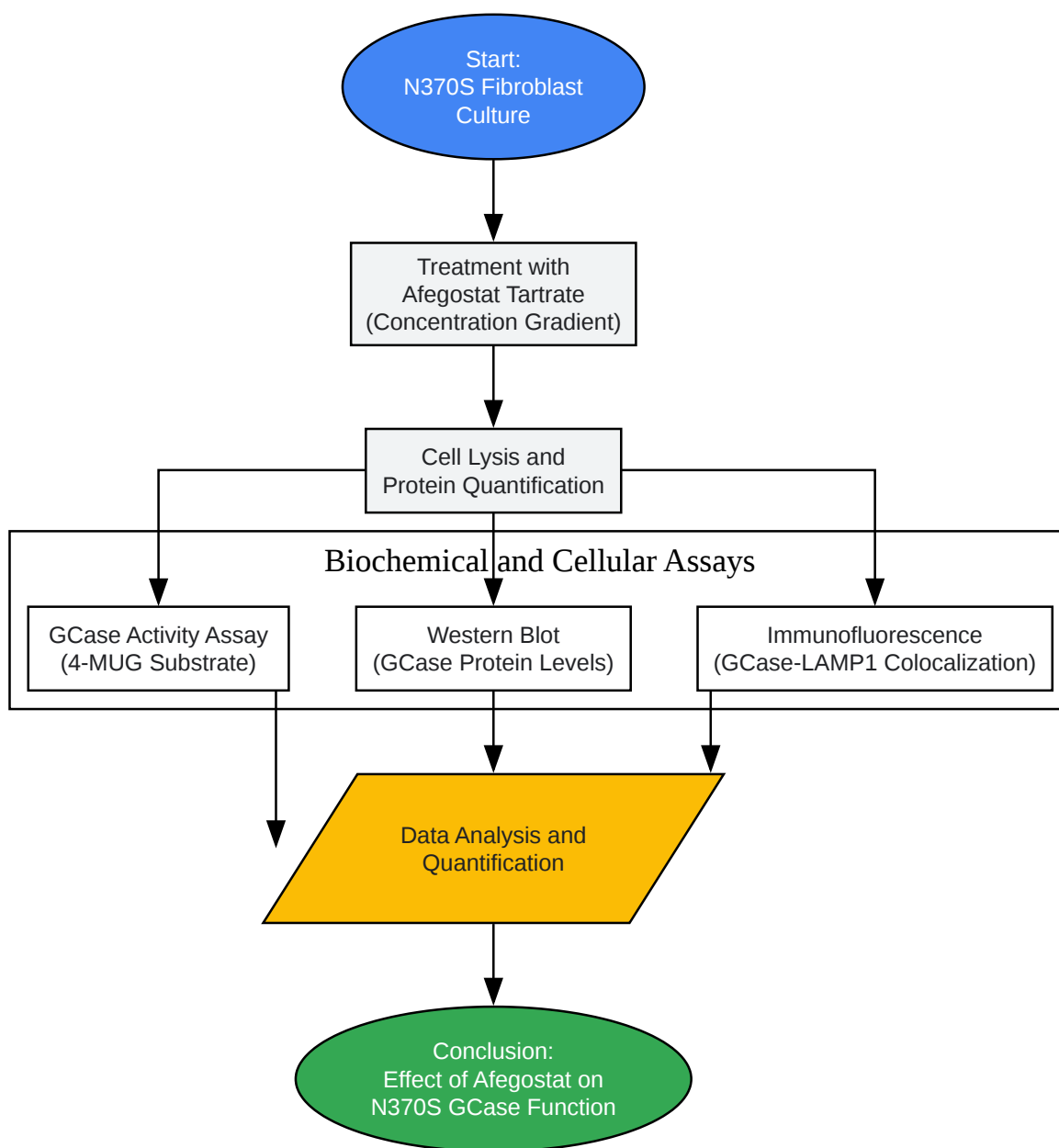
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Caption: Trafficking and degradation pathway of N370S mutant GCase.



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Caption: Mechanism of action of Afegostat on N370S GCase.



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Caption: Experimental workflow for evaluating Afegostat's effect.

Clinical Development and Conclusion

Despite the promising preclinical data, Afegostat (Plicera™) did not demonstrate sufficient clinical efficacy in a Phase II clinical trial in treatment-naïve adult patients with type 1 Gaucher disease.[15] While an increase in GCCase levels in white blood cells was observed in all

patients, clinically meaningful improvements in key disease markers were seen in only a small subset of patients.[15] Consequently, the development of Afegostat for Gaucher disease was discontinued in 2009.[1]

The experience with Afegostat highlights the challenges in translating the effects of pharmacological chaperones from in vitro and animal models to clinical outcomes in humans. Factors such as the in vivo concentration of the chaperone at the target site, the competition with the natural substrate in the lysosome, and the complexity of the disease pathology can all influence the therapeutic efficacy.

Nevertheless, the research on Afegostat has significantly contributed to the understanding of pharmacological chaperones and their potential for treating genetic diseases caused by protein misfolding. The detailed characterization of its interaction with the N370S mutant GCase serves as a valuable case study for the development of future chaperone therapies for Gaucher disease and other lysosomal storage disorders.

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